Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
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Overview
Description
Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclohexyl group, a keto group, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting intermediate is then esterified with methyl chloroacetate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating the activity of the target. The cyclohexyl and ester groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: Another heterocyclic compound with similar structural features.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: A pyrazole derivative with a carboxylic acid group.
Methyl (3-oxo-2-pentylcyclopent-1-en-1-yl)acetate: A compound with a similar ester group but different ring structure.
Uniqueness
Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity
Biological Activity
Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge on the compound's biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C13H17N3O3 and a molecular weight of approximately 251.29 g/mol. The compound features a pyrazole ring, which is known for its pharmacological importance, particularly in the development of anti-inflammatory, analgesic, and antitumor agents.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways.
- Case Studies :
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties:
-
In vitro Studies :
- The compound showed significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
- It demonstrated the ability to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
- Research Findings :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and safety profile of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution :
- Preliminary studies suggest good oral bioavailability and distribution in tissues.
- Toxicological Profile :
Comparative Analysis with Other Pyrazole Derivatives
To contextualize the biological activity of this compound, a comparison with other pyrazole derivatives is presented below:
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 2-(2-cyclohexyl-3-oxo-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C12H18N2O3/c1-17-11(15)7-9-8-13-14(12(9)16)10-5-3-2-4-6-10/h8,10,13H,2-7H2,1H3 |
InChI Key |
NCBGOYHCNWNZSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2CCCCC2 |
Origin of Product |
United States |
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